![molecular formula C4H6Cl3PS2 B14632348 [2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonothioic dichloride CAS No. 56966-09-7](/img/structure/B14632348.png)
[2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonothioic dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonothioic dichloride is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphonothioic dichloride group attached to a chlorinated ethylsulfanyl ethenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonothioic dichloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloroethanol with phosphorus trichloride and sulfur, followed by the addition of ethyl mercaptan. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, is common to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
[2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonothioic dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding phosphonothioic acid derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or alcohols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, phosphonothioic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonothioic dichloride is used as a reagent for the synthesis of other organophosphorus compounds. It serves as an intermediate in the preparation of pesticides, herbicides, and flame retardants.
Biology
The compound is studied for its potential biological activity, including its effects on enzyme inhibition and interaction with biological macromolecules. It is used in research to understand the mechanisms of action of organophosphorus compounds on biological systems.
Medicine
In medicine, this compound is investigated for its potential use as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation.
Industry
Industrially, the compound is used in the formulation of specialty chemicals, including additives for lubricants and plasticizers. Its unique chemical properties make it valuable in the development of materials with enhanced performance characteristics.
Mécanisme D'action
The mechanism of action of [2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonothioic dichloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by forming covalent bonds with active site residues, leading to the disruption of normal enzymatic function. This interaction is mediated through the phosphonothioic dichloride group, which reacts with nucleophilic amino acid residues in the enzyme’s active site.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [2-Chloro-2-(methylsulfanyl)ethenyl]phosphonothioic dichloride
- [2-Chloro-2-(propylsulfanyl)ethenyl]phosphonothioic dichloride
- [2-Chloro-2-(butylsulfanyl)ethenyl]phosphonothioic dichloride
Uniqueness
Compared to similar compounds, [2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonothioic dichloride exhibits unique reactivity due to the presence of the ethylsulfanyl group This group influences the compound’s chemical behavior, making it more reactive in certain substitution and oxidation reactions
Propriétés
Numéro CAS |
56966-09-7 |
|---|---|
Formule moléculaire |
C4H6Cl3PS2 |
Poids moléculaire |
255.6 g/mol |
Nom IUPAC |
dichloro-(2-chloro-2-ethylsulfanylethenyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C4H6Cl3PS2/c1-2-10-4(5)3-8(6,7)9/h3H,2H2,1H3 |
Clé InChI |
BEKXBGNEVHAPTP-UHFFFAOYSA-N |
SMILES canonique |
CCSC(=CP(=S)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


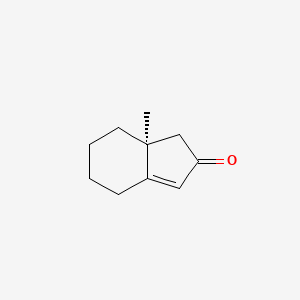
![2-[Ethyl(phenyl)amino]-2-oxoethyl dimethylsulfamate](/img/structure/B14632279.png)

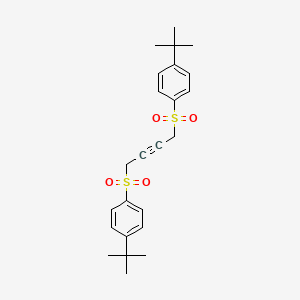
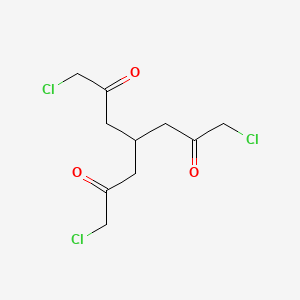
![3-Phenyl-5,7-di(piperidin-1-yl)-[1,2,4]triazolo[4,3-a][1,3,5]triazine](/img/structure/B14632294.png)

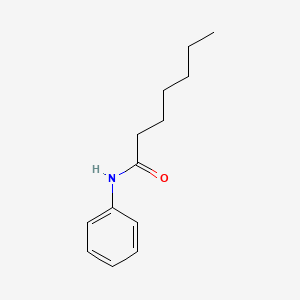

![3-[4-(Dimethylamino)phenyl]-1-(piperidin-1-yl)prop-2-en-1-one](/img/structure/B14632318.png)
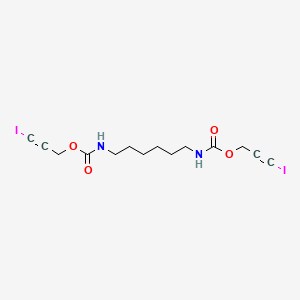
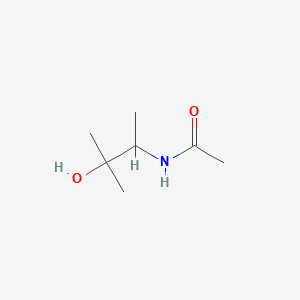
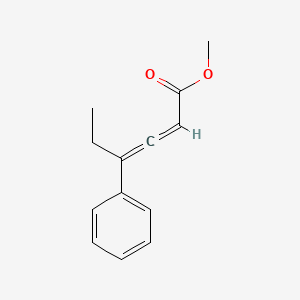
![4-Oxo-8-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14632332.png)
